molecular formula C10H14N2O B1217153 nicotine-1'-N-oxide CAS No. 491-26-9

nicotine-1'-N-oxide

Cat. No. B1217153
Key on ui cas rn: 491-26-9
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-NUHJPDEHSA-N
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Patent
US04641667

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N:8]2[CH3:9])[CH:4]=[CH:3][CH:2]=1.OO.C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:18]>>[N:1]1[CH:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N+:8]2([O-:18])[CH3:9])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
N1=CC=CC(=C1)C1N(C)CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 90° C
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Name
Type
Smiles
N1=CC=CC(=C1)C1[N+](C)(CCC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04641667

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N:8]2[CH3:9])[CH:4]=[CH:3][CH:2]=1.OO.C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:18]>>[N:1]1[CH:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N+:8]2([O-:18])[CH3:9])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
N1=CC=CC(=C1)C1N(C)CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 90° C
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Name
Type
Smiles
N1=CC=CC(=C1)C1[N+](C)(CCC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04641667

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N:8]2[CH3:9])[CH:4]=[CH:3][CH:2]=1.OO.C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:18]>>[N:1]1[CH:6]=[C:5]([CH:7]2[CH2:12][CH2:11][CH2:10][N+:8]2([O-:18])[CH3:9])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
N1=CC=CC(=C1)C1N(C)CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 90° C
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Name
Type
Smiles
N1=CC=CC(=C1)C1[N+](C)(CCC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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